2-cyanobenzenesulfonyl fluoride chemical and physical properties
2-cyanobenzenesulfonyl fluoride chemical and physical properties
An In-depth Technical Guide to 2-Cyanobenzenesulfonyl Fluoride: A Privileged Electrophile for Covalent Chemistry
Introduction
In the landscape of modern drug discovery and chemical biology, the strategic deployment of covalent modifiers has enabled the targeting of challenging proteins and the development of probes with unparalleled specificity and potency. Within the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a privileged class.[1][2] They exhibit a finely tuned reactivity profile, balancing stability in aqueous media with the capacity to form robust covalent bonds with multiple nucleophilic amino acid residues.[3][4] This guide focuses on a specific, yet highly significant member of this family: 2-cyanobenzenesulfonyl fluoride .
The presence of an ortho-cyano group on the benzene ring distinguishes this molecule, imparting unique electronic properties that modulate the reactivity of the sulfonyl fluoride moiety. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, and applications of 2-cyanobenzenesulfonyl fluoride. The insights herein are grounded in established chemical principles and aim to facilitate the effective utilization of this versatile reagent in research and development settings.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount to its successful application. 2-Cyanobenzenesulfonyl fluoride is a white solid at room temperature.[5] Its structure combines the electrophilic sulfonyl fluoride group with a nitrile functionality, which acts as an electron-withdrawing group, enhancing the electrophilicity of the sulfur center.
Core Properties
A summary of the key physicochemical properties for 2-cyanobenzenesulfonyl fluoride and its para-isomer is presented below for comparison.
| Property | 2-Cyanobenzenesulfonyl Fluoride | 4-Cyanobenzenesulfonyl Fluoride |
| Molecular Formula | C₇H₄FNO₂S | C H₄FNO₂S[6] |
| Molecular Weight | 185.18 g/mol | 185.18 g/mol [6] |
| Appearance | White Solid[5] | Off-white Solid[5] |
| CAS Number | Not explicitly found; related isomers exist[6][7] | 33719-37-8[6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-cyanobenzenesulfonyl fluoride. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
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¹H NMR: The proton NMR spectrum displays signals in the aromatic region, typically between 7.8 and 8.3 ppm. The specific pattern of multiplets arises from the four protons on the disubstituted benzene ring. A reported spectrum in deuterated dichloromethane (CD₂Cl₂) shows multiplets at δ 8.18 - 8.27 (1H), 7.98 - 8.06 (1H), and 7.86 - 7.97 (2H).[5]
-
¹⁹F NMR: Fluorine-19 NMR is a definitive technique for identifying sulfonyl fluorides. The ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe.[8][9] For 2-cyanobenzenesulfonyl fluoride, a sharp singlet is observed at approximately δ 63.94 ppm (in CD₂Cl₂).[5] This chemical shift is characteristic of an aryl sulfonyl fluoride moiety.
Synthesis and Purification
The synthesis of aryl sulfonyl fluorides can be achieved through several established routes, most commonly involving a halogen exchange reaction from the corresponding sulfonyl chloride.[10] The stability and ease of handling of sulfonyl chlorides make them ideal precursors.
Synthetic Strategy: From Sulfonyl Chloride
The most direct and widely adopted method for preparing 2-cyanobenzenesulfonyl fluoride is the nucleophilic substitution of chloride with fluoride on 2-cyanobenzenesulfonyl chloride. This precursor can be prepared from inexpensive starting materials like saccharin.[11] The fluorination step typically employs a fluoride salt such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[10]
The choice of fluorinating agent and solvent system is crucial for achieving high conversion and minimizing side reactions. The use of a phase-transfer catalyst can enhance the efficiency of the reaction, particularly when using KF.[10]
Caption: Synthetic workflow for 2-cyanobenzenesulfonyl fluoride.
Detailed Experimental Protocol: Synthesis
-
Step 1: Setup: To a solution of 2-cyanobenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) in an oven-dried flask is added potassium fluoride (2.0-3.0 eq.).
-
Step 2: Reaction: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed.
-
Step 3: Workup: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is removed from the filtrate under reduced pressure.
-
Step 4: Purification: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization or flash column chromatography to yield 2-cyanobenzenesulfonyl fluoride as a white solid.[5]
Chemical Reactivity and Mechanistic Insights
The utility of 2-cyanobenzenesulfonyl fluoride in drug discovery and chemical biology stems from its precisely controlled electrophilic character. It is significantly more stable to hydrolysis than its sulfonyl chloride counterpart, yet reactive enough to covalently modify nucleophilic residues in proteins.[12]
The Role of the Sulfonyl Fluoride "Warhead"
The sulfur(VI) center is highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion acts as a leaving group. This process, often termed Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is highly efficient and forms a stable sulfonyl or sulfonamide linkage.[2]
Reactivity with Protein Nucleophiles
Unlike many covalent warheads that are selective for cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acids. This expands the scope of the "ligandable proteome".[3][4] The primary targets include:
-
Serine and Threonine: The hydroxyl groups of these residues can attack the sulfonyl fluoride, forming a stable sulfonate ester. This is the basis for their common use as serine protease inhibitors.[1]
-
Lysine: The primary amine of the lysine side chain reacts to form a robust sulfonamide bond.
-
Tyrosine: The phenolic hydroxyl group of tyrosine is also a competent nucleophile for this reaction.
-
Histidine: The imidazole side chain of histidine can also be modified.
The ortho-cyano group, being electron-withdrawing, is expected to increase the electrophilicity of the sulfur atom, potentially accelerating the rate of covalent modification compared to unsubstituted benzenesulfonyl fluoride.
Caption: General mechanism of protein modification by sulfonyl fluorides.
Applications in Research and Drug Development
The unique properties of 2-cyanobenzenesulfonyl fluoride make it a valuable tool for scientists.
-
Covalent Inhibitors: By incorporating this moiety into a ligand designed for a specific protein target, researchers can develop potent and long-acting covalent inhibitors. The formation of a covalent bond can overcome weak binding affinities and lead to high therapeutic efficacy.
-
Activity-Based Probes: 2-Cyanobenzenesulfonyl fluoride can be used as a reactive group in activity-based protein profiling (ABPP) to identify and characterize enzyme function directly in complex biological systems.
-
Fragment-Based Drug Discovery (FBDD): As a reactive fragment, it can be used to screen for proteins that can be covalently targeted, providing starting points for the development of new therapeutics.[4] The cyano group can serve as a vector for fragment growth or as a hydrogen bond acceptor to enhance binding affinity.
-
Organic Synthesis: Beyond biology, it is a stable precursor for synthesizing a variety of sulfonamides and sulfonate esters, which are common motifs in many pharmaceuticals.[2]
Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be observed when handling 2-cyanobenzenesulfonyl fluoride. Based on data for related sulfonyl fluorides, it should be considered a corrosive substance.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from moisture, strong bases, and oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Cyanobenzenesulfonyl fluoride represents a powerful and versatile tool for chemical biologists and medicinal chemists. Its enhanced electrophilicity, coupled with the proven reactivity profile of the sulfonyl fluoride warhead, makes it an attractive component for designing next-generation covalent probes and therapeutics.[15] By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this reagent to explore the proteome and accelerate the development of novel drugs.
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